molecular formula C19H19FN4O3S2 B2960691 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide CAS No. 1286712-78-4

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2960691
CAS No.: 1286712-78-4
M. Wt: 434.5
InChI Key: QAOKZQLZMIPYEI-UHFFFAOYSA-N
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Description

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a fluorine atom, and a sulfamoylphenyl group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The fluorine atom is introduced through a fluorination reaction, and the azetidine ring is formed via cyclization. The sulfamoylphenyl group is then attached through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different functional groups replacing the fluorine atom or other substituents.

Scientific Research Applications

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Shares the benzothiazole and azetidine rings but lacks the sulfamoylphenyl group.

    2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Contains a benzothiazole ring but differs in other substituents and overall structure.

Uniqueness

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is unique due to the combination of its fluorine atom, benzothiazole ring, and sulfamoylphenyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-15-2-1-3-16-17(15)23-19(28-16)24-10-13(11-24)18(25)22-9-8-12-4-6-14(7-5-12)29(21,26)27/h1-7,13H,8-11H2,(H,22,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOKZQLZMIPYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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